[5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
CAS No.: 1086380-56-4
Cat. No.: VC2626768
Molecular Formula: C13H11N5O4
Molecular Weight: 301.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1086380-56-4 |
|---|---|
| Molecular Formula | C13H11N5O4 |
| Molecular Weight | 301.26 g/mol |
| IUPAC Name | 2-[5-(5-methyl-2-phenyltriazol-4-yl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid |
| Standard InChI | InChI=1S/C13H11N5O4/c1-8-11(12-16-17(7-10(19)20)13(21)22-12)15-18(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,19,20) |
| Standard InChI Key | GNUDRDJCJHELIN-UHFFFAOYSA-N |
| SMILES | CC1=NN(N=C1C2=NN(C(=O)O2)CC(=O)O)C3=CC=CC=C3 |
| Canonical SMILES | CC1=NN(N=C1C2=NN(C(=O)O2)CC(=O)O)C3=CC=CC=C3 |
Introduction
[5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is a complex organic compound with a molecular formula of C₁₃H₁₁N₅O₄ and a CAS number of 1086380-56-4. It is classified as an irritant and is available in high purity, typically above 97% . This compound is part of a broader class of heterocyclic compounds that have garnered interest due to their potential biological activities.
Synthesis and Characterization
While specific synthesis details for this compound are not readily available, compounds with similar structures are typically synthesized through multi-step reactions involving the formation of the heterocyclic rings. Characterization is usually performed using techniques like NMR (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm the structure and purity.
Biological Activities
Although specific biological activity data for this compound are not detailed in the available literature, compounds with similar structures have shown potential in various biological assays. For instance, triazole and oxadiazole derivatives have been explored for their antimicrobial, antiviral, and anticancer properties .
Applications and Future Directions
Given the structural complexity and potential biological activities of [5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid, it may be of interest in pharmaceutical research. Further studies are needed to fully explore its biological properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume